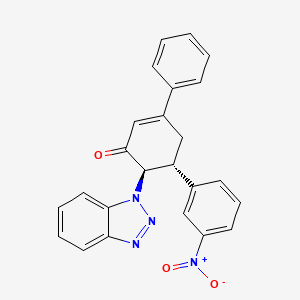
(5R,6R)-6-(1H-benzotriazol-1-yl)-5-(3-nitrophenyl)-3-phenylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R,6R)-6-(1H-benzotriazol-1-yl)-5-(3-nitrophenyl)-3-phenylcyclohex-2-en-1-one is a complex organic compound that features a benzotriazole moiety, a nitrophenyl group, and a phenyl group attached to a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R)-6-(1H-benzotriazol-1-yl)-5-(3-nitrophenyl)-3-phenylcyclohex-2-en-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the benzotriazole moiety: This step might involve a nucleophilic substitution reaction where a benzotriazole derivative reacts with a suitable leaving group on the cyclohexene ring.
Attachment of the nitrophenyl group: This could be done through a nitration reaction followed by a coupling reaction.
Addition of the phenyl group: This might involve a Friedel-Crafts alkylation or acylation reaction.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions
(5R,6R)-6-(1H-benzotriazol-1-yl)-5-(3-nitrophenyl)-3-phenylcyclohex-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce double bonds.
Substitution: The benzotriazole and phenyl groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents for these reactions might include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Such as halides or organometallic reagents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development due to its unique structural features.
Industry: As a precursor for the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism of action of (5R,6R)-6-(1H-benzotriazol-1-yl)-5-(3-nitrophenyl)-3-phenylcyclohex-2-en-1-one would depend on its specific application. For example, in a biological context, it might interact with specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other benzotriazole derivatives, nitrophenyl compounds, and cyclohexene derivatives. Examples include:
Benzotriazole: A simple benzotriazole compound without additional substituents.
3-Nitrophenyl derivatives: Compounds with a nitrophenyl group attached to different scaffolds.
Cyclohexene derivatives: Compounds with various substituents on a cyclohexene ring.
Uniqueness
The uniqueness of (5R,6R)-6-(1H-benzotriazol-1-yl)-5-(3-nitrophenyl)-3-phenylcyclohex-2-en-1-one lies in its combination of functional groups and stereochemistry, which might confer specific properties and reactivity that are not observed in similar compounds.
Eigenschaften
Molekularformel |
C24H18N4O3 |
|---|---|
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
(5R,6R)-6-(benzotriazol-1-yl)-5-(3-nitrophenyl)-3-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C24H18N4O3/c29-23-15-18(16-7-2-1-3-8-16)14-20(17-9-6-10-19(13-17)28(30)31)24(23)27-22-12-5-4-11-21(22)25-26-27/h1-13,15,20,24H,14H2/t20-,24-/m1/s1 |
InChI-Schlüssel |
HUHMNGGUYZENEP-HYBUGGRVSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](C(=O)C=C1C2=CC=CC=C2)N3C4=CC=CC=C4N=N3)C5=CC(=CC=C5)[N+](=O)[O-] |
Kanonische SMILES |
C1C(C(C(=O)C=C1C2=CC=CC=C2)N3C4=CC=CC=C4N=N3)C5=CC(=CC=C5)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O-{4-[(3-bromophenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate](/img/structure/B11543698.png)
![2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11543713.png)
![4-Chloro-N-({N'-[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11543716.png)

![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11543727.png)
![(3E)-N-(5-chloro-2-methylphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11543736.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{2-hydroxy-3-nitrobenzylidene}acetohydrazide](/img/structure/B11543741.png)
![2-(2-cyanophenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide](/img/structure/B11543744.png)
![1-[3'-(4-Chlorophenyl)-2-phenyl-4-[4-(propan-2-YL)phenyl]-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-YL]ethan-1-one](/img/structure/B11543750.png)



![N-(3,4-Dichlorophenyl)-N-({N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11543774.png)
![N-[(E)-(5-bromothiophen-2-yl)methylidene]-2,4-dimethylaniline](/img/structure/B11543776.png)
